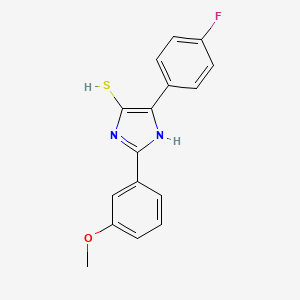

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-20-13-4-2-3-11(9-13)15-18-14(16(21)19-15)10-5-7-12(17)8-6-10/h2-9,21H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTTYFRYINLNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Precursors

The initial step involves synthesizing key intermediates, notably the 2-aminothiadiazole derivatives, which serve as fundamental building blocks. This is achieved through the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with thiadiazole derivatives, typically under reflux conditions in suitable solvents such as acetone with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, yielding 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (compound 3).

- Solvent: Acetone

- Base: Potassium carbonate

- Temperature: Reflux (~60-80°C)

- Duration: 14 hours

- Purification: Filtration and recrystallization

Formation of the Imidazole Ring

The core imidazole ring is constructed through condensation of the amino-thiadiazole intermediate with α-haloketones, such as α-bromoketones, in ethanol. This step involves refluxing the mixture under inert atmosphere (argon or nitrogen) to facilitate cyclization and formation of the imidazole ring fused with the thiadiazole moiety.

- Reagents: 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide and α-bromoketones

- Solvent: Ethanol

- Catalyst: Sodium carbonate (Na2CO3)

- Temperature: Reflux (~78°C)

- Duration: 11 hours

- Workup: Filtration, washing, and recrystallization from ethanol with dimethylformamide (DMF) for purity

Purification and Characterization

The final compounds are purified by recrystallization and characterized using spectroscopic techniques:

- IR spectroscopy to confirm functional groups (NH, C=O, C=N, C-S)

- NMR spectroscopy (¹H and ¹³C) for structural elucidation

- Mass spectrometry for molecular weight confirmation

Data Table: Summary of Synthesis Parameters

| Step | Reagents | Solvent | Conditions | Duration | Purification Method | Key Functional Groups Introduced |

|---|---|---|---|---|---|---|

| 1 | 2-chloro-N-(4-fluorophenyl)acetamide + thiadiazole derivative | Acetone | Reflux | 14 hours | Filtration, recrystallization | Thiadiazole moiety, amino group |

| 2 | Intermediate + α-haloketone | Ethanol | Reflux under inert atmosphere | 11 hours | Filtration, recrystallization | Imidazole ring with substituents |

| 3 | Variations of α-haloketone | Ethanol | Reflux | 11 hours | Recrystallization | Different substituents on imidazole |

Research Findings and Notes

- The synthesis route is adaptable for various substituents, enabling structure-activity relationship (SAR) studies.

- The key intermediate, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, is crucial for subsequent cyclization.

- The choice of α-haloketones determines the substituents on the imidazole ring, affecting biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

- Spectroscopic data confirm the structure of the final compounds, with characteristic IR peaks for NH, C=O, and C=N groups, and NMR signals for aromatic and heterocyclic protons.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) can be used under hydrogen gas.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted fluorophenyl or methoxyphenyl derivatives.

Scientific Research Applications

Research indicates that imidazole derivatives, including 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol, exhibit a range of biological activities. These compounds often act as:

- Anticancer Agents : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been reported to target specific pathways involved in tumor growth and metastasis .

- Antimicrobial Activity : The thiol group in this compound enhances its ability to interact with biological molecules, potentially leading to antimicrobial effects. Research has demonstrated that such compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways .

- Anti-inflammatory Properties : Some studies suggest that imidazole derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

- Cancer Therapy : Given its anticancer properties, ongoing research is aimed at developing this compound as a lead molecule for new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells is a key focus .

- Infectious Diseases : The antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria. This is particularly relevant in the context of increasing antibiotic resistance .

- Neurological Disorders : Some imidazole derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological conditions such as depression and anxiety disorders .

Structural Characteristics

The molecular structure of this compound plays a crucial role in its biological activity. Key features include:

- Imidazole Ring : The presence of the imidazole ring is essential for the compound's biological activity, providing a site for interaction with various biological targets.

- Thiol Group : The thiol group enhances reactivity and facilitates interactions with proteins and enzymes, which is critical for its antimicrobial and anticancer activities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of novel imidazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted by scientists at a pharmaceutical institute investigated the antimicrobial properties of imidazole derivatives. The findings indicated that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents against infections .

Data Table: Summary of Applications

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Cancer Therapy | Anticancer | Induces apoptosis in cancer cell lines |

| Infectious Diseases | Antimicrobial | Effective against resistant bacterial strains |

| Neurological Disorders | Modulation of neurotransmitters | Potential treatment for depression/anxiety |

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

SB203580 (4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole): Substituents: 4-Fluorophenyl (position 4), 4-methylsulfonylphenyl (position 2), pyridyl (position 5). Activity: Selective inhibitor of p38 MAPK α/β isoforms, used to study inflammatory pathways .

SB202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole):

- Substituents : 4-Fluorophenyl (position 4), 4-hydroxyphenyl (position 2), pyridyl (position 5).

- Activity : Similar p38 MAPK inhibition profile to SB203580 but with altered pharmacokinetics due to the hydroxyl group .

- Key Difference : The hydroxyl group in SB202190 may increase polarity compared to the methoxy group in the target compound.

C21 (4-[2-(2,6-Difluorophenyl)-4(5)-(4-fluorophenyl)-1H-imidazol-5(4)-yl]pyridine):

- Substituents : Difluorophenyl (position 2), fluorophenyl (position 4/5), pyridyl (position 5/4).

- Activity : Demonstrated 411.26 ± 32.5-fold expansion of hematopoietic progenitor cells (HPCs) in vitro, highlighting substituent-dependent efficacy .

- Key Difference : Difluorophenyl substitution enhances metabolic stability but reduces electron-donating effects compared to 3-methoxyphenyl.

PF-03491165 ((3R,5R)-7-(5-Cyclopropyl-4-(3-fluorobenzylcarbamoyl)-2-(4-fluorophenyl)-1H-imidazol-1-yl)-3,5-dihydroxyheptanoic acid): Substituents: Cyclopropyl, fluorobenzylcarbamoyl, and fluorophenyl groups. Activity: Targets lipid metabolism pathways; the carbamoyl group facilitates enzyme interactions . Key Difference: The extended heptanoic acid chain introduces solubility challenges absent in the target compound.

Table 1: Comparative Analysis of Imidazole Derivatives

Physicochemical and Pharmacokinetic Considerations

- Thiol vs.

- Methoxy Positioning : The 3-methoxyphenyl group provides meta-substitution effects, altering electronic distribution compared to para-substituted analogues (e.g., 4-methoxyphenyl in ), which could influence target binding .

- Fluorophenyl Effects : The 4-fluorophenyl group is a common motif in kinase inhibitors, balancing lipophilicity and steric bulk .

Biological Activity

The compound 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol is a member of the imidazole family, known for its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects, particularly in the context of its potential therapeutic applications.

The molecular formula of this compound is . The compound features a fluorophenyl group and a methoxyphenyl group attached to the imidazole ring, which may influence its biological activity through electronic and steric effects.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the imidazole ring via cyclization.

- Introduction of the fluorophenyl and methoxyphenyl substituents through electrophilic aromatic substitution or coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- L1210 (leukemia)

- CEM (T-lymphocyte leukemia)

Table 1 summarizes the IC50 values for related imidazole compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.86 |

| Compound B | L1210 | 1.2 |

| Compound C | CEM | 4.2 |

These findings suggest that modifications in the imidazole structure can enhance anticancer activity, making it a promising scaffold for drug development.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes involved in tumor growth.

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways , particularly those related to cell proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related imidazole compounds:

- Study on Antiproliferative Effects : A study reported that an imidazole derivative with a similar structure exhibited significant growth inhibition in pancreatic cancer cells (SUIT-2, Capan-1, Panc-1) with IC50 values ranging from 0.125 to 16 µM .

- In Vivo Studies : In vivo studies on related compounds revealed that some derivatives resulted in tumor regression in murine models, demonstrating their potential as effective anticancer agents .

- SAR Analysis : Structure-activity relationship analysis indicated that substitutions on the imidazole ring significantly impacted biological activity, suggesting that further optimization could enhance efficacy .

Q & A

Q. What are the established synthetic routes for 4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazole-5-thiol, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, such as:

- Condensation reactions : Reacting substituted anilines (e.g., 4-fluoroaniline) with aldehydes (e.g., 3-methoxybenzaldehyde) in methanol, followed by cyclization using TosMIC (tosylmethyl isocyanide) under reflux conditions .

- Workup and purification : Ethyl acetate extraction, acid washing, and chromatographic purification (e.g., silica gel column chromatography) to isolate the imidazole-thiol derivative. Yield optimization (e.g., ~52% reported in some protocols) can be achieved by controlling reaction temperature (323 K), stoichiometry of triethylamine, and extended reflux durations (8–12 hours) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. Software like SHELXL and ORTEP-III are used for refinement and visualization.

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; FTIR identifies thiol (-SH) and imidazole ring vibrations.

- Chromatography : HPLC with UV detection (e.g., C18 columns) ensures purity (>98%) .

Advanced Research Questions

Q. How can crystallographic data resolve disorder and intermolecular interactions in this compound’s solid-state structure?

- Disorder modeling : In asymmetric units, positional disorder (e.g., dithiolane rings) is resolved using SHELXL’s PART and SUMP instructions, with occupancy factors refined to <50% .

- Hydrogen-bonding networks : Weak C–H⋯S (3.52 Å) and C–H⋯F (2.89 Å) interactions stabilize crystal packing. Dihedral angles between the imidazole core and fluorophenyl/methoxyphenyl groups (e.g., 12.65° and 84.15°) influence π-π stacking .

Q. What strategies are employed to evaluate this compound’s biological activity, and how do structural modifications impact potency?

- In vitro assays : Screen for kinase inhibition (e.g., p38 MAP kinase) using enzymatic assays with IC₅₀ determination. For antimicrobial activity, use broth microdilution (MIC against S. aureus or C. albicans) .

- Structure-activity relationship (SAR) :

- Fluorophenyl groups enhance metabolic stability and membrane permeability.

- Methoxy substituents on the phenyl ring modulate electron density, affecting target binding .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Experimental replication : Validate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to confirm structural consistency .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies in inhibition profiles .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.